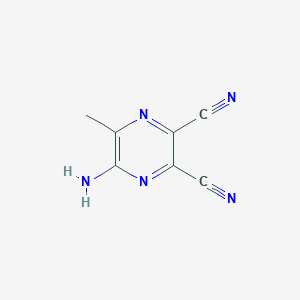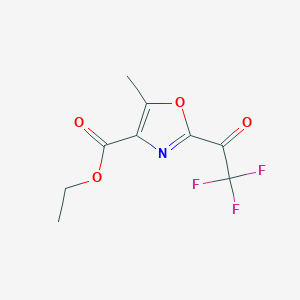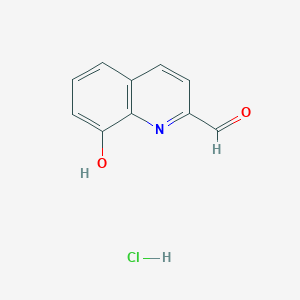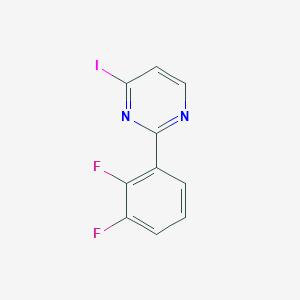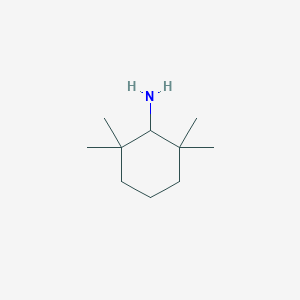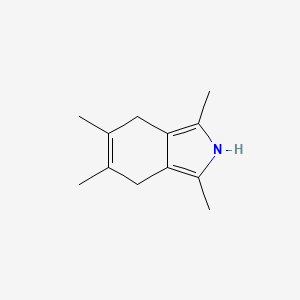
1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole is a chemical compound with the IUPAC name 1,3,4,7-tetramethyl-2H-isoindole . Its molecular formula is C11H9NO4 , and its molecular weight is approximately 173.26 g/mol . This compound belongs to the class of isoindoles, which are bicyclic heterocycles containing a five-membered ring fused to a six-membered ring.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole. One common method involves the cyclization of suitable precursors under specific conditions. For example, a key intermediate can be subjected to a [1,5]-hydrogen shift to yield the desired isoindole product .
Industrial Production: While specific industrial production methods are proprietary, manufacturers typically optimize synthetic routes to achieve high yields and purity. These processes may involve multistep reactions, purification steps, and quality control measures.
Analyse Des Réactions Chimiques
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of functionalized derivatives.
Reduction: Can be reduced to generate isoindoline derivatives.
Substitution: Reacts with suitable nucleophiles or electrophiles to form substituted isoindoles.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.
Applications De Recherche Scientifique
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole finds applications across various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Explored for pharmacological properties, including antiviral, anticancer, or anti-inflammatory effects.
Industry: Employed in the production of dyes, pigments, or specialty chemicals.
Mécanisme D'action
The precise mechanism by which 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole can be compared with other isoindole derivatives, such as 1,3-dihydro-α-methyl-1,3-dioxo-2H-isoindole . Its unique features may include substituent patterns, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole |
InChI |
InChI=1S/C12H17N/c1-7-5-11-9(3)13-10(4)12(11)6-8(7)2/h13H,5-6H2,1-4H3 |
Clé InChI |
DRHKAUOYEINBIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2=C(NC(=C2C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


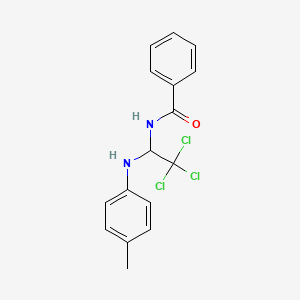
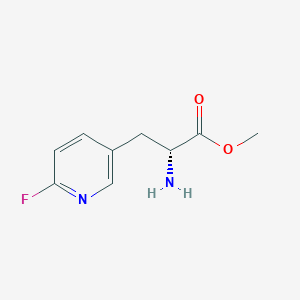

![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
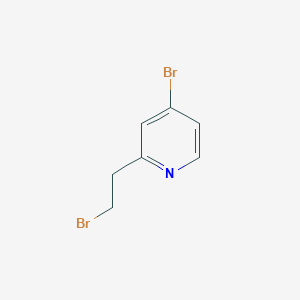
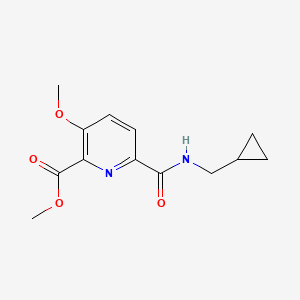
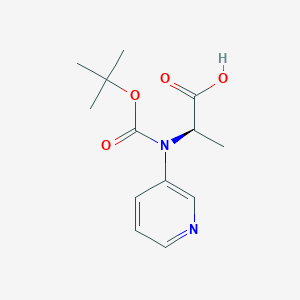
![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)
